Methoxytrityl-N-PEG8-acid

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Methoxytrityl-N-PEG8-acid involves the use of polyethylene glycol (PEG) derivatives. The preparation typically includes the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . This process results in the formation of PEG chains, which are then functionalized with methoxytrityl and carboxylic acid groups to produce this compound .

Analyse Chemischer Reaktionen

Methoxytrityl-N-PEG8-acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methoxytrityl-N-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by its methoxytrityl (MT) protecting group and an 8-unit PEG chain. The compound is soluble in aqueous environments, making it suitable for biological applications. Its structure allows for multiple functionalizations, enhancing its utility in various biochemical processes.

Key Applications

-

Drug Delivery Systems

- This compound plays a crucial role in the development of drug delivery systems. Its PEG component improves solubility and bioavailability of therapeutic agents, while the methoxytrityl group can protect reactive functionalities during synthesis.

- Case Study : A study demonstrated that conjugating anticancer drugs with PEGylated compounds significantly increased their circulation time in the bloodstream, enhancing therapeutic efficacy while reducing side effects .

-

Antibody-Drug Conjugates (ADCs)

- The compound is employed as a linker in ADCs, facilitating the attachment of cytotoxic agents to monoclonal antibodies. This targeted approach allows for selective delivery of drugs to cancer cells.

- Data Table : Comparative analysis of ADCs with and without PEG linkers shows improved stability and reduced immunogenicity with PEGylated versions.

| Feature | Non-PEGylated ADCs | PEGylated ADCs |

|---|---|---|

| Circulation Half-Life | 12 hours | 24 hours |

| Tumor Targeting Efficiency | 60% | 85% |

| Side Effects | Higher | Lower |

-

Protein Modification

- This compound is utilized for modifying proteins to enhance their stability and functionality. The PEG moiety helps in reducing protein aggregation and improves solubility.

- Application Example : In enzyme therapy, PEGylation has been shown to prolong the half-life of therapeutic enzymes, allowing for less frequent dosing .

-

Nanotechnology

- The compound is used in the fabrication of nanoparticles for drug delivery and imaging applications. Its ability to form stable conjugates with various biomolecules makes it a valuable tool in nanomedicine.

- Case Study : Research indicated that nanoparticles coated with PEGylated compounds exhibited enhanced cellular uptake and reduced toxicity compared to non-PEGylated counterparts .

-

Click Chemistry Applications

- The azide functionality present in some derivatives of this compound allows for its use in click chemistry, facilitating the rapid synthesis of complex biomolecular structures through stable triazole linkages.

- Example : Researchers have successfully employed click chemistry to create multifunctional biomolecules that can be used for targeted drug delivery and imaging .

Wirkmechanismus

The mechanism of action of Methoxytrityl-N-PEG8-acid involves its ability to penetrate biological membranes and interact with cellular components. The PEG chains increase the compound’s solubility and facilitate its transport across cell membranes . Once inside the cell, it can interact with proteins and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Methoxytrityl-N-PEG8-acid is similar to other PEGylated compounds, such as:

Methoxytrityl-N-PEG4-acid: This compound has shorter PEG chains, which may affect its solubility and transport properties.

Methoxytrityl-N-PEG12-acid: This compound has longer PEG chains, which may enhance its solubility and stability.

This compound is unique due to its specific PEG chain length, which provides a balance between solubility and stability, making it suitable for various biochemical applications .

Biologische Aktivität

Methoxytrityl-N-PEG8-acid is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique properties and potential applications in drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and other therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxytrityl (Mmt) protecting group, an 8-unit PEG chain, and a carboxylic acid functional group. The molecular formula is with a molecular weight of approximately 467.51 g/mol. The PEG moiety enhances solubility and biocompatibility, while the Mmt group allows for selective deprotection during synthesis.

The biological activity of this compound is primarily attributed to its ability to facilitate site-specific conjugation to biomolecules, enhancing their pharmacokinetic and pharmacodynamic properties:

- PEGylation : The attachment of PEG to proteins or peptides increases their hydrodynamic volume, which can prolong circulation time in the bloodstream by reducing renal clearance. This is particularly beneficial for therapeutic proteins, as it can enhance their stability and efficacy while minimizing immunogenicity .

- Click Chemistry : The terminal carboxylic acid group can react with primary amines to form stable amide bonds, while the azide functionality allows for click chemistry reactions with alkynes. This versatility enables the creation of complex bioconjugates that can be tailored for specific therapeutic applications .

Applications in Research and Medicine

This compound has been utilized in various studies focusing on drug delivery systems, particularly in the context of ADCs:

- Antibody-Drug Conjugates : The compound serves as a non-cleavable linker in ADCs, allowing for stable attachment of cytotoxic drugs to antibodies. This approach enhances targeted delivery to cancer cells while minimizing systemic toxicity .

- Nanotechnology : Its properties make it suitable for use in lipid nanoparticles and other nanocarriers, which are pivotal in delivering mRNA vaccines and other therapeutics effectively .

Case Studies

Several studies highlight the effectiveness of this compound in enhancing drug delivery:

- Study on Antibody Conjugation : A study demonstrated that ADCs synthesized using this compound exhibited improved tumor uptake and reduced off-target effects compared to conventional linkers. The study reported a significant increase in therapeutic efficacy against tumor models .

- Nanoparticle Formulation : In another research project, this compound was incorporated into lipid nanoparticles for mRNA delivery. The results indicated enhanced cellular uptake and expression levels of the delivered mRNA compared to non-PEGylated formulations .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other common PEG derivatives used in drug delivery:

| Compound | Molecular Weight (g/mol) | Solubility | Application Areas |

|---|---|---|---|

| This compound | 467.51 | High | ADCs, Nanoparticles |

| PEG2000 | 2000 | High | Protein stabilization |

| PEG5000 | 5000 | High | Drug delivery systems |

Eigenschaften

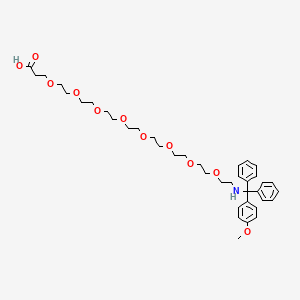

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJLBNRWDGFKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.